9-Heptadecanone
Description
9-Heptadecanone has been reported in Tridax procumbens, Terminalia chebula, and Aspergillus ustus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptadecan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKUFMLQFLJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202310 | |
| Record name | 9-Heptadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540-08-9 | |
| Record name | 9-Heptadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Heptadecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-HEPTADECANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Heptadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecan-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Heptadecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL8T26JYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Heptadecanone in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Analysis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Heptadecanone, also known as dioctyl ketone, is a long-chain aliphatic ketone (C17H34O) found as a natural constituent in a variety of plant species. This symmetrical ketone, with its carbonyl group located at the ninth carbon of a seventeen-carbon chain, plays a significant role in plant biochemistry and ecology. Its functions range from acting as a semiochemical involved in interspecies communication to potentially contributing to a plant's defense mechanisms through antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies related to this compound in plants, tailored for professionals in phytochemical research and drug development.
Natural Occurrence and Quantitative Data
This compound has been identified in various plant species, often as a component of their essential oils or volatile organic compound profiles. Its presence is documented in several natural product databases, including the LOTUS database. The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and the extraction method employed. Quantitative analysis is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS), with results often reported as a relative percentage of the total identified volatile compounds.
Table 1: Documented Natural Plant Sources of this compound
| Plant Species (Scientific Name) | Plant Part | Quantitative Data (Relative % of Extract) | Reference(s) |
| Tridax procumbens | Whole Plant | Reported as a constituent | [1] |
| Terminalia chebula | Not Specified | Reported as a constituent | [1] |
| Calotropis procera | Not Specified | 3.75% of total identified phytochemicals | |
| Centaurea scabiosa | Leaves & Inflorescences | Identified as a mid-chain ketone | [2] |
Note: The quantitative data presented is often based on the relative peak area in GC-MS chromatograms and serves as an indicator of relative abundance rather than absolute concentration.
Biosynthesis in Plants
The biosynthesis of this compound in plants is intrinsically linked to the metabolism of very-long-chain fatty acids (VLCFAs). While the precise pathway is a subject of ongoing research, it is understood to be part of the broader lipid and cuticular wax metabolism. Long-chain ketones are generally produced through the "alkane-forming pathway" of cuticular wax biosynthesis.[3]
The proposed biosynthetic route involves:
-
Fatty Acid Elongation : Starting from C16 and C18 fatty acids, the fatty acid elongase (FAE) complex extends the carbon chain to produce VLCFAs.[3]
-
Reduction and Oxidation : The VLCFA precursors undergo modifications. The formation of a ketone likely involves the oxidation of a corresponding secondary alcohol precursor, 9-heptadecanol. This oxidation can be facilitated by specific enzymes.
-
Decarboxylation/Condensation : An alternative hypothesis suggests that long-chain ketones can be formed via the condensation of two fatty acid molecules, accompanied by decarboxylation and dehydration. For instance, the condensation of two C9 fatty acids (pelargonic acid) could theoretically yield this compound.
Biological Roles in Plants
Semiochemical Functions
This compound functions as a semiochemical, a molecule involved in chemical communication. Specifically, it acts as an allelochemical, mediating interactions between different species. As a volatile compound, it can travel through the environment and be detected by other organisms, primarily insects. These interactions are fundamental to ecosystem dynamics, influencing processes such as herbivory, pollination, and predation.
Role in Plant Defense
The compound has demonstrated antimicrobial properties, suggesting a role in the plant's innate defense system against pathogenic microorganisms. Long-chain ketones are components of the epicuticular wax layer, which serves as a primary physical barrier against pathogens and environmental stressors. The presence of this compound in this layer may provide an additional layer of chemical defense, inhibiting the growth of fungi and bacteria on the plant surface.
Experimental Protocols
The extraction, isolation, and identification of this compound from plant matrices require a systematic analytical approach.
Extraction Methodologies
The choice of extraction method depends on the nature of the plant material and the volatility of the target compound.
Protocol 1: Soxhlet Extraction (for non-volatile or semi-volatile compounds)
Soxhlet extraction is a continuous extraction method suitable for obtaining phytochemicals from solid plant material.
-
Sample Preparation : Air-dry the plant material at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
Apparatus Setup : Place approximately 10-20 g of the powdered plant material into a cellulose thimble. Position the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Selection : Fill a round-bottom flask with a suitable solvent, such as n-hexane or a hexane-acetone mixture (1:1). Common solvents include hexane, ether, and ethanol.
-
Extraction Process : Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.
-
Cycling : When the liquid level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask. This process repeats automatically, ensuring a thorough extraction.
-
Duration : Continue the extraction for 6-8 hours or until the solvent in the siphon tube runs clear.
-
Concentration : After extraction, remove the solvent using a rotary evaporator under reduced pressure to yield the crude extract.
Identification and Quantification
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the definitive analytical technique for identifying and quantifying volatile and semi-volatile compounds like this compound in complex plant extracts.
-
Sample Preparation : Dissolve a small amount of the crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC System Parameters :
-
Injector : Set to splitless or split mode (e.g., split ratio 20:1) at a temperature of 250°C.
-
Carrier Gas : Use Helium at a constant flow rate of 1 mL/min.
-
Column : Employ a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program : An initial temperature of 50°C held for 2-3 minutes, then ramped at 5-8°C/min to 280°C, and held for 5 minutes. This program should be optimized based on the extract's complexity.
-
-
MS System Parameters :
-
Ion Source : Electron Impact (EI) at 70 eV.
-
Ion Source Temperature : 230°C.
-
Mass Scan Range : 40–500 amu.
-
-
Compound Identification : Identify this compound by comparing its mass spectrum with reference spectra in established libraries such as NIST (National Institute of Standards and Technology) and Wiley. Confirmation is achieved by comparing its retention index (RI) with literature values.
-
Quantification : Determine the relative concentration of this compound by calculating the percentage of its peak area relative to the total area of all identified peaks in the chromatogram.
Conclusion and Future Directions
This compound is a noteworthy aliphatic ketone with a widespread, albeit often minor, presence in the plant kingdom. Its established role as an allelochemical and potential function in plant defense warrant further investigation. Future research should focus on elucidating the specific enzymatic steps in its biosynthetic pathway and exploring its full spectrum of biological activities. More extensive quantitative surveys across a wider range of plant species are necessary to understand its distribution and ecological significance fully. For drug development professionals, its antimicrobial properties and unique chemical structure may present opportunities for novel therapeutic applications.
References
The Biosynthesis of 9-Heptadecanone: A Proposed Pathway and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Heptadecanone, a long-chain aliphatic ketone, has been identified in various organisms, including plants like Tridax procumbens and Terminalia chebula, and is known to function as a semiochemical in insects.[1] While its biological roles are beginning to be understood, the precise biosynthetic pathway for this molecule has not been fully elucidated. This technical guide synthesizes current knowledge on fatty acid metabolism and the function of key enzyme families to propose a plausible biosynthetic pathway for this compound. We present a hypothetical route commencing from the common C18 fatty acid, stearic acid, involving key oxidative steps likely catalyzed by cytochrome P450 monooxygenases. This guide also provides detailed experimental protocols for key analytical techniques that would be instrumental in the elucidation and verification of this pathway, along with structured data tables and pathway visualizations to facilitate further research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the ubiquitous C18 saturated fatty acid, stearic acid. The pathway likely involves a series of enzymatic modifications centered on the C9 position of the fatty acid chain. The key transformations are proposed to be an initial hydroxylation, followed by oxidation to a keto group, and a subsequent decarboxylation event. Cytochrome P450 (CYP) enzymes, known for their versatility in oxidizing a wide range of substrates including fatty acids, are the prime candidates for catalyzing the initial oxidative steps.[2][3][4][5]
The proposed pathway can be broken down into the following key steps:
-
Initiation from Stearoyl-CoA: The biosynthesis begins with stearoyl-CoA, a common product of fatty acid synthesis in most organisms.
-
Hydroxylation at C9: The first committed step is the regioselective hydroxylation of the C9 position of the stearoyl-CoA carbon chain to form 9-hydroxystearoyl-CoA. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. Plant CYPs from families like CYP86 and CYP94 are known to be involved in fatty acid hydroxylation.
-
Oxidation to a Keto Group: The resulting hydroxyl group at C9 is then oxidized to a ketone, yielding 9-oxostearoyl-CoA. This oxidation could be catalyzed by a dehydrogenase specific for long-chain hydroxy fatty acids.
-
Thioester Cleavage and Decarboxylation: The final step involves the cleavage of the C1 carbon (as CO2) from 9-oxostearoyl-CoA to produce this compound. This could occur through a single enzymatic step or a series of reactions. While the exact mechanism is unknown, it could involve a decarboxylase or an oxidative cleavage reaction.
An alternative, though less direct, route could involve the initial formation of 9-heptadecanol through a similar hydroxylation and subsequent reduction, followed by oxidation to this compound.
The following diagram illustrates the proposed primary biosynthetic pathway from Stearic Acid to this compound.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in the literature. However, studies on analogous fatty acid hydroxylation reactions catalyzed by cytochrome P450 enzymes provide a basis for expected enzymatic activities. The following table presents hypothetical and example quantitative data that would be relevant to the characterization of the proposed pathway.
| Enzyme | Substrate | Product | K_m (µM) | k_cat (s⁻¹) | Source/Analogy |
| Proposed C9-Hydroxylase (CYP) | Stearic Acid | 9-Hydroxystearic Acid | 10 - 100 | 0.1 - 10 | Analogous to CYP-catalyzed fatty acid hydroxylation |
| Proposed 9-Hydroxy-dehydrogenase | 9-Hydroxystearic Acid | 9-Oxostearic Acid | 20 - 200 | 1 - 50 | General dehydrogenase kinetics |
| Proposed Decarboxylase | 9-Oxostearic Acid | This compound | 50 - 500 | 0.5 - 20 | Hypothetical based on other decarboxylases |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be central to this research.
Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes
This protocol describes the expression of a candidate plant CYP gene in a heterologous system (e.g., Saccharomyces cerevisiae or Escherichia coli) to test its catalytic activity.
Objective: To determine if a candidate CYP enzyme can hydroxylate stearic acid at the C9 position.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
S. cerevisiae strain (e.g., WAT11)
-
Full-length cDNA of the candidate CYP gene
-
Stearic acid
-
Yeast culture media (SD-Ura, SG-Ura)
-
Microsome isolation buffer
-
NADPH
-
GC-MS for product analysis
Methodology:
-
Cloning of the Candidate Gene: The full-length open reading frame of the candidate CYP gene is cloned into the yeast expression vector.
-
Yeast Transformation: The expression vector is transformed into the S. cerevisiae WAT11 strain.
-
Protein Expression: Transformed yeast cells are grown in selective media and protein expression is induced according to the vector's promoter system (e.g., galactose induction for pYES vectors).
-
Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 are isolated by differential centrifugation.
-
In Vitro Enzyme Assay:
-
The enzyme assay is performed in a reaction buffer containing the isolated microsomes, the substrate (stearic acid), and NADPH to initiate the reaction.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: The extracted products are derivatized (e.g., by silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of 9-hydroxystearic acid.
The following diagram outlines the experimental workflow for the heterologous expression and characterization of a candidate cytochrome P450 enzyme.
Metabolic Labeling Studies with ¹³C-Labeled Precursors
This protocol describes the use of stable isotope-labeled precursors to trace the metabolic fate of stearic acid in an organism known to produce this compound.
Objective: To provide direct evidence that stearic acid is a precursor for this compound biosynthesis.
Materials:
-
Organism of interest (e.g., Tridax procumbens cell culture or insect larvae)
-
[U-¹³C₁₈]Stearic acid
-
Growth medium or diet
-
Solvents for metabolite extraction
-
LC-MS/MS or GC-MS for isotopic analysis
Methodology:
-
Feeding of Labeled Precursor: The organism is cultured in a medium or fed a diet supplemented with a known concentration of [U-¹³C₁₈]stearic acid.
-
Incubation: The organism is allowed to grow and metabolize the labeled precursor for a specific period.
-
Metabolite Extraction: At various time points, samples are harvested, and a total metabolite extraction is performed.
-
Sample Preparation: The extract is fractionated or purified to isolate the ketone fraction.
-
Isotopic Analysis: The isolated fraction is analyzed by high-resolution mass spectrometry (LC-MS/MS or GC-MS) to detect the incorporation of ¹³C atoms into this compound. The mass shift in the molecular ion of this compound will indicate the number of carbon atoms derived from the labeled stearic acid.
The logical relationship for interpreting the results of a metabolic labeling experiment is depicted in the diagram below.
Conclusion and Future Directions
The biosynthesis of this compound most likely proceeds through the oxidative modification of a C18 fatty acid precursor, with cytochrome P450 monooxygenases playing a pivotal role. The proposed pathway, involving hydroxylation, oxidation, and decarboxylation, provides a strong framework for future experimental investigation. The protocols detailed in this guide offer a roadmap for researchers to identify and characterize the specific enzymes and intermediates involved in this pathway.
Future research should focus on:
-
Transcriptome analysis of organisms known to produce this compound to identify candidate genes encoding CYPs, dehydrogenases, and decarboxylases that are co-expressed with fatty acid biosynthesis genes.
-
In vitro reconstitution of the entire biosynthetic pathway using purified enzymes to confirm the function of each component.
-
Metabolic flux analysis to quantify the flow of carbon from primary metabolism into the this compound biosynthetic pathway.
The elucidation of this pathway will not only enhance our fundamental understanding of lipid metabolism but may also open avenues for the biotechnological production of this compound and other valuable long-chain ketones for applications in agriculture, and the fragrance and pheromone industries.
References
Solubility Profile of 9-Heptadecanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-Heptadecanone (also known as dioctyl ketone), a long-chain symmetrical ketone. An understanding of its solubility is critical for applications ranging from chemical synthesis and materials science to its use as an additive or in formulation studies. This document collates available solubility data, outlines the physicochemical principles governing its behavior, and provides a detailed, standardized protocol for its experimental determination.
Physicochemical Properties of this compound
This compound (C₁₇H₃₄O) is a solid at room temperature with a molecular weight of 254.45 g/mol .[1][2] Its structure consists of a central carbonyl functional group (C=O) flanked by two octyl chains. This composition—a small polar "head" and long nonpolar "tails"—is the primary determinant of its solubility characteristics. The large, hydrophobic alkyl chains dominate the molecule's behavior, predicting poor solubility in polar solvents and high solubility in nonpolar solvents and lipids.[3][4]
Quantitative and Qualitative Solubility Data
While extensive quantitative solubility data for this compound is not widely published, a compilation of qualitative observations and estimated values from chemical databases provides a strong directional understanding.
| Solvent | Formula | Type | Reported Solubility | Citation |
| Toluene | C₇H₈ | Aromatic Hydrocarbon | Soluble | [1] |
| Chloroform | CHCl₃ | Halogenated Alkane | Slightly Soluble | |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | |
| Alcohols (general) | R-OH | Polar Protic | Soluble | |
| Ethers (general) | R-O-R' | Polar Aprotic | Soluble | |
| Lipids | - | Nonpolar | Soluble | |
| Water | H₂O | Polar Protic | Insoluble (est. 0.04767 mg/L at 25°C) |
Note: The term "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources. Precise quantitative values require experimental determination.
Factors Influencing Solubility
The solubility of this compound is a function of the interplay between the solute, the solvent, and environmental conditions. The principle of "like dissolves like" is the primary guiding concept. The long, nonpolar alkyl chains favor interactions with nonpolar solvents through van der Waals forces. The central carbonyl group, while polar, is sterically hindered and its influence is diminished by the large hydrophobic portion of the molecule.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for obtaining reliable and reproducible quantitative data for this compound.
4.1. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial or flask. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume or mass of the chosen solvent.
-
Securely cap the vessel to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vessel in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical for complex organic molecules. It is advisable to sample periodically (e.g., at 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for several hours at the same constant temperature.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic solid particles.
-
Accurately dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound with known concentrations.
-
Analyze the standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
Express the final solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
The entire experiment should be performed in triplicate to ensure precision and accuracy.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the Isothermal Shake-Flask method for solubility determination.
References
Preliminary In-Vitro Studies on 9-Heptadecanone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Heptadecanone, a long-chain aliphatic ketone, has been identified in various natural sources and is emerging as a molecule of interest for its potential biological activities. Preliminary in-silico and indirect experimental evidence suggest its potential as an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of the current, albeit limited, in-vitro research landscape surrounding this compound. It details putative mechanisms of action, summarizes the available data, and presents standardized experimental protocols for its investigation. Furthermore, this paper illustrates potential signaling pathways that may be modulated by this compound, offering a roadmap for future research and development.
Introduction
This compound (C17H34O) is a saturated ketone that has been identified as a constituent in various plants, including Tridax procumbens and Terminalia chebula, as well as the fungus Aspergillus ustus.[1] Its structural characteristics, featuring a long aliphatic chain, suggest potential interactions with cellular membranes and lipid-dependent signaling pathways. While comprehensive in-vitro studies are scarce, network pharmacology and studies on related long-chain ketones indicate that this compound may possess valuable therapeutic properties, particularly in the realms of oncology and infectious diseases. This whitepaper aims to consolidate the existing preliminary data and provide a framework for rigorous in-vitro evaluation of this promising compound.
Putative Biological Activities and Mechanisms of Action
Anticancer Activity
Network pharmacology studies have identified this compound as a potential anticancer agent. A key putative mechanism is its interaction with Protein Kinase C alpha (PRKCA) , a serine/threonine kinase implicated in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PRKCA activity is a hallmark of several cancers. The interaction of this compound with PRKCA suggests a potential to modulate downstream signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties.[2] While specific minimal inhibitory concentration (MIC) values from dedicated studies are not yet available in the public domain, its presence in plant extracts with known antimicrobial effects suggests it may contribute to these activities. The lipophilic nature of long-chain ketones may facilitate their interaction with and disruption of microbial cell membranes, leading to bacteriostatic or bactericidal effects.
Potential Anti-inflammatory Activity
While direct in-vitro studies on the anti-inflammatory effects of this compound are lacking, research on other long-chain ketones and fatty acids suggests a potential for such activity. Key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are often modulated by lipid molecules. Future studies should investigate the potential of this compound to inhibit the production of pro-inflammatory cytokines and mediators in relevant in-vitro models.
Data Presentation
Currently, there is a notable absence of publicly available, quantitative in-vitro data for this compound. The following tables are presented as templates for organizing future experimental findings.
Table 1: In-Vitro Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| e.g., MCF-7 | Breast | MTT | 48 | Data Not Available | |
| e.g., A549 | Lung | MTT | 48 | Data Not Available | |
| e.g., PC-3 | Prostate | MTT | 48 | Data Not Available |
Table 2: In-Vitro Antimicrobial Activity of this compound
| Microbial Strain | Gram Stain | Assay Type | MIC (µg/mL) | Reference |
| e.g., S. aureus | Positive | Broth Microdilution | Data Not Available | |
| e.g., E. coli | Negative | Broth Microdilution | Data Not Available | |
| e.g., C. albicans | Fungus | Broth Microdilution | Data Not Available |
Experimental Protocols
The following are detailed, standardized protocols for the in-vitro evaluation of this compound's biological activities. These methodologies are based on established practices and can be adapted for specific research needs.
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Dissolution: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.
Materials:
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Inoculum of the microbial strain adjusted to 0.5 McFarland standard
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. If using a viability indicator like resazurin, a color change will indicate microbial growth.
Visualization of Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by this compound based on its putative interaction with PRKCA and the known roles of related lipid molecules in cellular signaling.
Caption: Putative modulation of PKCα-mediated signaling pathways by this compound.
Caption: Experimental workflow for determining the in-vitro cytotoxicity of this compound.
Conclusion and Future Directions
This compound represents a promising natural product with potential applications in cancer and infectious disease therapy. However, the current body of in-vitro research is in its infancy. This whitepaper highlights the critical need for comprehensive studies to elucidate its biological activities and mechanisms of action.
Future research should prioritize:
-
Quantitative in-vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines and its MIC values against various pathogenic microorganisms.
-
Mechanism of action studies: Validating the interaction of this compound with PRKCA and investigating its effects on downstream signaling pathways such as NF-κB and MAPK through techniques like western blotting and reporter gene assays.
-
Anti-inflammatory studies: Evaluating the ability of this compound to modulate inflammatory responses in cell-based assays, such as measuring cytokine production in LPS-stimulated macrophages.
A systematic and rigorous in-vitro investigation of this compound will be instrumental in unlocking its therapeutic potential and guiding its future development as a novel pharmacological agent.
References
The Enigmatic Role of 9-Heptadecanone in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Heptadecanone, a 17-carbon saturated ketone, represents an intriguing yet underexplored molecule within the landscape of lipid metabolism. Its structural similarity to odd-chain fatty acids suggests a potential intersection with fundamental pathways of energy homeostasis, including fatty acid oxidation and lipogenesis. This technical guide consolidates the current understanding of fatty acid metabolism and proposes a hypothetical framework for the metabolic fate of this compound and its potential regulatory roles. Detailed experimental protocols and data presentation formats are provided to facilitate future research into this compound's biological significance. While direct experimental evidence on this compound is scarce, this document serves as a foundational resource to stimulate and guide investigation into its potential as a modulator of metabolic pathways and a target for therapeutic development.
Introduction to this compound
This compound (C₁₇H₃₄O) is a long-chain aliphatic ketone.[1] Its presence has been reported in some natural sources, including certain plants and fungi.[2] Structurally, it is a 17-carbon chain with a carbonyl group at the ninth position. This odd-numbered carbon chain is of particular interest as the metabolism of odd-chain fatty acids presents unique biochemical pathways compared to their even-chained counterparts.[3][4][5] The metabolism of this compound itself is not well-documented, but we can infer potential pathways based on known mechanisms of ketone and fatty acid metabolism.
Hypothetical Metabolic Pathways of this compound
Given the absence of direct studies, we propose two primary hypothetical pathways for the metabolism of this compound:
-
Reduction and subsequent β-oxidation: this compound could be reduced to its corresponding alcohol, 9-heptadecanol, which could then be acylated to form a fatty acyl-CoA. This would then enter the mitochondrial β-oxidation spiral. As a C17 compound, its breakdown would be expected to yield propionyl-CoA in the final thiolysis step, which can enter the Krebs cycle via succinyl-CoA.
-
α-oxidation: Alternatively, this compound could undergo α-oxidation, a process known for the metabolism of branched-chain fatty acids and the generation of odd-chain fatty acids. This would involve the removal of one carbon at a time, leading to a series of shorter-chain fatty acids.
Potential Interaction with Key Metabolic Regulators
The metabolism of fatty acids is tightly regulated by key enzymes and signaling pathways. It is plausible that this compound or its metabolites could influence these regulatory nodes.
AMP-Activated Protein Kinase (AMPK)
AMPK is a central energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. Activation of AMPK leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This reduces the levels of malonyl-CoA, a potent inhibitor of Carnitine Palmitoyltransferase I (CPT1), thereby promoting the entry of fatty acids into the mitochondria for oxidation.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that acts as a major transcriptional regulator of genes involved in fatty acid uptake, transport, and oxidation. Ligand activation of PPARα leads to increased expression of CPT1 and other enzymes of the β-oxidation pathway. It is conceivable that this compound or its derivatives could act as ligands for PPARα.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that could be generated from experiments investigating the effects of this compound on fatty acid metabolism. These are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Fatty Acid Oxidation in HepG2 Cells
| Treatment | Oxygen Consumption Rate (pmol/min/µg protein) | [¹⁴C]Palmitate Oxidation (nmol/hr/mg protein) |
| Vehicle Control | 150 ± 12 | 2.5 ± 0.3 |
| This compound (10 µM) | 185 ± 15 | 3.8 ± 0.4 |
| This compound (50 µM) | 220 ± 18 | 5.1 ± 0.5 |
| Etomoxir (CPT1 inhibitor) | 85 ± 9 | 0.8 ± 0.1 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are mean ± SD (n=3).
Table 2: Effect of this compound on Lipogenesis in 3T3-L1 Adipocytes
| Treatment | [¹⁴C]Acetate Incorporation into Lipids (dpm/µg protein) |
| Vehicle Control | 8500 ± 750 |
| This compound (10 µM) | 6200 ± 600* |
| This compound (50 µM) | 4100 ± 450 |
| Insulin (Positive Control) | 15000 ± 1200 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are mean ± SD (n=3).
Detailed Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound.
Fatty Acid Oxidation Assay
This protocol measures the rate of mitochondrial β-oxidation of a radiolabeled fatty acid substrate.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Seahorse XF Cell Culture Microplates (for OCR measurement) or standard cell culture plates
-
[1-¹⁴C]Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
This compound
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 24 hours.
-
Assay Medium Preparation: Prepare a BSA-palmitate complex by dissolving [1-¹⁴C]palmitic acid and unlabeled palmitic acid in ethanol and then conjugating to fatty acid-free BSA in serum-free media. The final concentration should be 100 µM palmitate with a specific activity of ~1 µCi/µmol. Add 0.5 mM L-carnitine to the medium.
-
Oxidation Reaction: Wash cells with warm PBS and add 0.5 mL of the assay medium to each well.
-
CO₂ Trapping: Place a small microcentrifuge tube containing 200 µL of 1M NaOH inside each well to trap the ¹⁴CO₂ produced. Seal the plate.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Measurement: Transfer the NaOH from the microcentrifuge tubes to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration in each well to normalize the results.
De Novo Lipogenesis Assay
This protocol measures the incorporation of a radiolabeled precursor into newly synthesized lipids.
Materials:
-
3T3-L1 adipocytes (or other relevant cell line)
-
[¹⁴C]Acetate
-
This compound
-
Insulin
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treatment: Pre-incubate the adipocytes with this compound or vehicle control for 24 hours.
-
Labeling: Add [¹⁴C]acetate (final concentration 1 µCi/mL) to the culture medium. For a positive control, treat a set of wells with insulin (100 nM).
-
Incubation: Incubate the cells at 37°C for 4 hours.
-
Lipid Extraction: Wash the cells with PBS, then lyse the cells and extract the total lipids using a chloroform:methanol (2:1) solution.
-
Measurement: Evaporate the solvent from the lipid extract, resuspend in scintillation cocktail, and measure the radioactivity.
-
Normalization: Normalize the results to the total protein content of the cell lysate.
Western Blot for AMPK and ACC Phosphorylation
This protocol assesses the activation state of AMPK and the phosphorylation state of its substrate ACC.
Materials:
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and an antibody for a loading control (e.g., β-actin).
-
Secondary antibody (HRP-conjugated)
-
Protein lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the secondary antibody.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
PPARα Reporter Assay
This assay measures the ability of a compound to activate PPARα-mediated gene transcription.
Materials:
-
A cell line stably expressing a luciferase reporter gene under the control of a PPAR response element (PPRE) and a PPARα expression vector.
-
This compound
-
A known PPARα agonist (e.g., GW7647) as a positive control.
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound, vehicle control, and the positive control.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).
GC-MS for this compound Quantification
This protocol allows for the quantification of this compound in biological samples.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Internal standard (e.g., a deuterated analog of this compound)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
Procedure:
-
Sample Preparation: Collect cell pellets or culture media. Add the internal standard.
-
Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Derivatization (if necessary): While ketones can often be analyzed directly, derivatization may improve chromatographic properties.
-
GC-MS Analysis: Inject the sample onto the GC-MS system. Use an appropriate temperature program to separate the analytes. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to quantify the amount in the samples.
Conclusion and Future Directions
The relationship between this compound and fatty acid metabolism remains a nascent field of research. The hypothetical pathways and experimental frameworks presented in this guide are intended to provide a robust starting point for investigation. Future studies should focus on:
-
Metabolomic profiling: To identify the metabolic fate of this compound in various cell types.
-
Enzyme kinetics: To determine if this compound or its metabolites directly interact with key enzymes like ACC and CPT1.
-
Transcriptomic and proteomic analyses: To uncover global changes in gene and protein expression in response to this compound treatment.
-
In vivo studies: To assess the physiological effects of this compound in animal models of metabolic disease.
Elucidating the role of this compound in fatty acid metabolism could unveil novel regulatory mechanisms and potentially lead to new therapeutic strategies for metabolic disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
- 5. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying 9-Heptadecanone in Complex Natural Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the identification, quantification, and characterization of 9-Heptadecanone, a long-chain aliphatic ketone, in intricate natural extracts. This document outlines detailed experimental protocols, data presentation standards, and the biological context of this molecule.
Introduction to this compound
This compound (C₁₇H₃₄O), also known as dioctyl ketone, is a naturally occurring symmetrical ketone found in a variety of organisms, including plants, insects, and fungi. Its presence in complex biological matrices necessitates robust analytical techniques for accurate identification and quantification. This guide will focus on the established methods for its analysis, primarily leveraging chromatographic and mass spectrometric techniques.
Analytical Methodologies
The identification of this compound in complex natural extracts predominantly relies on Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly with derivatization to enhance ionization efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds like this compound.
2.1.1. Mass Spectrum of this compound
Under electron ionization (EI), this compound undergoes characteristic fragmentation. The primary mechanisms are α-cleavage and McLafferty rearrangement.
-
α-Cleavage: The bond adjacent to the carbonyl group breaks, leading to the formation of stable acylium ions. For this compound, this results in characteristic fragment ions.
-
McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.
The most abundant ions in the mass spectrum of this compound are typically observed at a mass-to-charge ratio (m/z) of 71 and 43. The molecular ion peak [M]⁺ at m/z 254 is often of low intensity or absent.
2.1.2. Retention Data
The Kovats retention index (RI) is a useful parameter for the identification of compounds in GC. For this compound on a standard non-polar column (e.g., polydimethylsiloxane), the Kovats RI is approximately 1846.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While less common for non-polar ketones, LC-MS can be a viable alternative, especially for less volatile compounds or when coupled with derivatization techniques. Derivatization with agents like Girard's reagent T can improve ionization efficiency in electrospray ionization (ESI).
Experimental Protocols
Extraction of this compound from Plant Material
A generalized protocol for the extraction of this compound from plant matrices is as follows:
Protocol 3.1: Solvent Extraction of this compound from Plant Material
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature in the shade to preserve volatile compounds. Grind the dried material into a coarse powder.
-
Extraction:
-
Perform a Soxhlet extraction using a non-polar solvent like n-hexane or a solvent of intermediate polarity like dichloromethane.
-
Alternatively, use maceration by soaking the powdered plant material in the chosen solvent for 24-48 hours with occasional agitation.
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to prevent the loss of volatile compounds.
-
Fractionation (Optional): For complex extracts, column chromatography on silica gel can be used to separate fractions based on polarity. Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Sample Preparation for Analysis: Dissolve the dried extract or fraction in a suitable volatile solvent (e.g., hexane, dichloromethane) for GC-MS analysis.
Extraction of this compound from Insect Material
The extraction of semiochemicals from insects requires careful handling to isolate the compounds of interest.
Protocol 3.2: Solvent Extraction of Semiochemicals from Insects
-
Sample Collection: Collect insects and, if possible, dissect the specific glands known to produce semiochemicals.
-
Extraction:
-
Immerse the whole insect or the dissected glands in a small volume of a non-polar solvent like hexane for a short period (e.g., 10-30 minutes).
-
Alternatively, a headspace solid-phase microextraction (SPME) can be used to collect volatile compounds from living insects without solvent extraction.
-
-
Concentration: Carefully concentrate the solvent extract under a gentle stream of nitrogen.
-
Sample Preparation for Analysis: Reconstitute the extract in a small, known volume of solvent for GC-MS analysis.
GC-MS Analysis Protocol for this compound
The following is a representative GC-MS protocol for the analysis of this compound.
Protocol 3.3: GC-MS Analysis of this compound
-
Gas Chromatograph: Agilent 7890 GC or similar.
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-1MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
LC-MS/MS Analysis Protocol for Long-Chain Ketones
The following is a general LC-MS/MS protocol that can be adapted for the analysis of this compound, likely requiring derivatization for optimal sensitivity.
Protocol 3.4: LC-MS/MS Analysis of Long-Chain Ketones
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 50% B, hold for 1 minute.
-
Linearly increase to 100% B over 8 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 4
Methodological & Application
Application Notes and Protocols for the Use of 9-Heptadecanone as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision.[1][2][3] An internal standard is a compound of known concentration added to a sample, calibration standards, and quality control samples to correct for variations in sample preparation, injection volume, and instrument response.[1][2] 9-Heptadecanone, a ketone with a 17-carbon chain, is a suitable internal standard for various chromatographic applications, particularly for the analysis of fatty acids and other long-chain organic molecules. Its chemical properties, including its volatility and solubility, make it compatible with common chromatographic techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its appropriate application.
| Property | Value | Reference |
| Molecular Formula | C17H34O | |
| Molar Mass | 254.45 g/mol | |
| Melting Point | 51-53°C | |
| Boiling Point | 250-253°C | |
| Density | 0.8381 g/cm³ (estimate) | |
| Solubility | Soluble in toluene and chloroform. Insoluble in water. | |
| CAS Number | 540-08-9 |
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is paramount for robust analytical method development. This compound is a suitable choice for several reasons:
-
Structural Similarity: While not a fatty acid itself, its long alkyl chain provides similar chromatographic behavior to many fatty acid methyl esters (FAMEs) and other lipids, ensuring it co-extracts and behaves similarly during sample preparation and analysis.
-
Chemical Inertness: As a ketone, it is relatively stable and less likely to react with analytes or derivatizing agents under typical analytical conditions.
-
Absence in Biological Samples: this compound is not naturally occurring in most biological matrices, preventing interference from endogenous compounds.
-
Chromatographic Resolution: It can be readily separated from common analytes of interest in a chromatographic run.
-
Detector Response: It provides a good response with common GC detectors like the Flame Ionization Detector (FID) and can be detected by mass spectrometry.
Application: Quantification of Fatty Acids in Biological Matrices by GC-MS
This protocol outlines the use of this compound as an internal standard for the quantitative analysis of fatty acids in a biological matrix (e.g., plasma or serum) after conversion to their fatty acid methyl esters (FAMEs).
Experimental Workflow
Caption: Workflow for fatty acid quantification using this compound as an internal standard.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Fatty acid standards for calibration curve
-
Chloroform
-
Methanol
-
Boron trifluoride (BF3) in Methanol (14%)
-
Hexane
-
Anhydrous Sodium Sulfate
-
Biological sample (e.g., plasma)
2. Preparation of Internal Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in hexane in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C.
3. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known amount of the this compound internal standard stock solution (e.g., 10 µL of a 1 mg/mL solution).
-
Perform a lipid extraction using a modified Folch method:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids and internal standard.
-
4. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the collected organic solvent under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Heat at 100°C for 30 minutes in a sealed tube.
-
Cool to room temperature and add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and the internal standard.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 25°C/min to 175°C
-
Ramp 2: 4°C/min to 230°C, hold for 5 min
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
6. Data Analysis and Quantification:
-
Identify the peaks for the FAMEs and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the target FAMEs and the this compound internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio for a series of calibration standards.
-
Determine the concentration of the fatty acids in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Calibration Curve Data
A typical calibration curve for a fatty acid (e.g., Palmitic acid, C16:0) using this compound as an internal standard would be constructed from data similar to the following:
| Standard | C16:0 Conc. (µg/mL) | This compound Conc. (µg/mL) | C16:0 Peak Area | This compound Peak Area | Peak Area Ratio (C16:0 / IS) |
| 1 | 1 | 10 | 50,000 | 500,000 | 0.10 |
| 2 | 5 | 10 | 255,000 | 510,000 | 0.50 |
| 3 | 10 | 10 | 520,000 | 520,000 | 1.00 |
| 4 | 25 | 10 | 1,300,000 | 525,000 | 2.48 |
| 5 | 50 | 10 | 2,650,000 | 530,000 | 5.00 |
The resulting calibration curve should be linear with a correlation coefficient (R²) > 0.99.
Logical Relationship of Internal Standard Method
Caption: The principle of quantification using an internal standard.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of fatty acids and other long-chain molecules by GC-MS. Its physicochemical properties and non-endogenous nature make it an excellent choice for correcting analytical variability. The provided protocol offers a detailed framework for its implementation in a laboratory setting. As with any analytical method, proper validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure reliable results.
References
Quantification of 9-Heptadecanone in Insect Pheromone Glands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Heptadecanone, a saturated ketone, has been identified as a component of the semiochemical profile in various insect species. As a semiochemical, it can play a role in chemical communication, influencing behaviors such as mating and aggregation. The precise quantification of such compounds within insect pheromone glands is crucial for understanding their biological function, for the development of species-specific pest management strategies, and for exploring their potential as bioactive molecules in drug development.
This document provides detailed application notes and experimental protocols for the quantification of this compound in insect pheromone glands. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is the gold standard for the separation, identification, and quantification of volatile and semi-volatile organic compounds like ketones in complex biological matrices.
Data Presentation
While this compound is a known insect semiochemical, specific quantitative data for this compound within the pheromone glands of insects is not extensively available in the current scientific literature. However, its presence has been noted in the cuticular lipids and glandular secretions of several species, which often have a close relationship with pheromonal communication. The following table summarizes the identification of this compound or related ketones in various insect orders.
| Insect Order | Species | Gland/Source | Compound | Quantitative Data | Analytical Method |
| Coleoptera | Anoplophora malasiaca (White-spotted longicorn beetle) | Elytra (contact sex pheromone) | Long-chain ketones (not this compound) | Relative ratios provided | GC-MS, NMR |
| Blattodea | Blattella germanica (German cockroach) | Cuticle (contact sex pheromone) | Methyl-branched ketone hydrocarbons | - | GC-MS |
| Hymenoptera | Apis mellifera (Honey bee) | Mandibular glands | (E)-9-oxodec-2-enoic-acid (a ketone) | Present in queen mandibular pheromone | GC-MS |
Note: The table highlights the presence of ketones in insect semiochemical blends. Direct quantification of this compound from pheromone glands remains a subject for further research.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in insect pheromone glands.
Protocol 1: Pheromone Gland Extraction and Sample Preparation
This protocol describes the dissection of pheromone glands and the extraction of semiochemicals.
Materials:
-
Insect specimens (e.g., adult females of the species of interest)
-
Dissecting microscope
-
Fine-tipped forceps and dissecting scissors
-
Glass vials (2 mL) with PTFE-lined caps
-
Hexane (High-purity, for pesticide residue analysis)
-
Internal Standard (IS) solution (e.g., 1-octadecanone or a deuterated analog of this compound in hexane, at a known concentration of 10 ng/µL)
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Gland Dissection:
-
Cold-anesthetize the insect to immobilize it.
-
Under a dissecting microscope, carefully dissect the pheromone gland. The location of the gland varies by species (e.g., terminal abdominal segments in many moths, rectal glands in some beetles).
-
Immediately transfer the excised gland into a clean 2 mL glass vial. For quantitative analysis, it is crucial to process individual glands or a known number of pooled glands.
-
-
Extraction:
-
To the vial containing the gland, add a precise volume of hexane (e.g., 50 µL).
-
Gently crush the gland against the vial wall using a clean glass rod to ensure complete extraction.
-
Add a known amount of the internal standard solution (e.g., 1 µL of 10 ng/µL IS). The IS is essential for accurate quantification as it corrects for variations in extraction efficiency and injection volume.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the sample to extract for at least 30 minutes at room temperature.
-
Centrifuge the vial at 3000 rpm for 5 minutes to pellet any tissue debris.
-
Carefully transfer the supernatant (the hexane extract) to a new vial for GC-MS analysis.
-
Store the extract at -20°C until analysis to prevent degradation.
-
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical procedure for quantifying this compound in the prepared extract.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
High-purity helium as the carrier gas
-
This compound analytical standard
-
Hexane (High-purity)
-
Autosampler vials with inserts
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards of this compound in hexane (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/µL).
-
Add the same concentration of the internal standard to each calibration standard as was added to the samples.
-
Analyze each standard by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample extract into the GC-MS system in splitless mode.
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Oven program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
Carrier gas flow: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan mode: Full scan (m/z 40-500) for initial identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity. Characteristic ions for this compound (m/z 58, 71, 85, 113, 225) and the internal standard should be monitored.
-
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard.
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio.
-
Using the calibration curve, determine the concentration of this compound in the sample extract.
-
Calculate the absolute amount of this compound per pheromone gland (in ng/gland).
-
Protocol 3: Derivatization of this compound for Enhanced GC-MS Analysis (Optional)
For increased sensitivity and improved chromatographic peak shape, ketones can be derivatized. Oximation is a common derivatization reaction for ketones.
Materials:
-
Pentafluorobenzyl hydroxylamine hydrochloride (PFBHA)
-
Pyridine
-
Heating block or water bath
Procedure:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a PFBHA solution in pyridine (e.g., 10 mg/mL).
-
Cap the vial and heat at 60-70°C for 1 hour.
-
After cooling, add 100 µL of hexane and 100 µL of water.
-
Vortex and centrifuge.
-
Analyze the upper hexane layer by GC-MS. The PFBHA-oxime derivative of this compound will have a different retention time and mass spectrum, which should be confirmed with a derivatized standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative signaling pathway involving this compound.
Troubleshooting & Optimization
Addressing matrix effects in the analysis of 9-Heptadecanone
Welcome to the technical support center for the analysis of 9-heptadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges encountered during the quantification of this compound, with a specific focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In complex biological samples like plasma or tissue, endogenous substances such as lipids, phospholipids, and salts can interfere with the analysis.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and unreliable quantification.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can also accumulate in the injector port and on the column, creating active sites that can interact with the analyte, leading to poor peak shape and variability.
Q2: I am observing inconsistent signal for this compound in my biological samples compared to my standards prepared in a clean solvent. How can I confirm if this is due to matrix effects?
A2: This discrepancy is a strong indicator of matrix effects. To confirm and quantify the extent of these effects, a post-extraction spike experiment is the most common method.[1] This involves comparing the peak area of this compound in a standard solution (in a neat solvent) to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration after the extraction process.
The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value significantly different from 100% confirms the presence of matrix effects. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What is the most effective strategy to compensate for matrix effects in the analysis of this compound?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as this compound-d4, is chemically identical to this compound but has a different mass. It is added to the sample at the beginning of the sample preparation process. Since it behaves almost identically to the analyte during extraction, chromatography, and ionization, it experiences the same degree of matrix effects and any analyte loss. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, these variations can be effectively normalized, leading to accurate and precise quantification.
Q4: What are the best sample preparation techniques to minimize matrix effects for this compound?
A4: The choice of sample preparation technique is crucial for minimizing matrix effects by removing interfering substances. For this compound, a relatively nonpolar, long-chain ketone, the following techniques are effective:
-
Liquid-Liquid Extraction (LLE): LLE is a robust method to separate this compound from polar interferences in biological fluids. Using a non-polar organic solvent like hexane or a slightly more polar solvent like ethyl acetate can efficiently extract the analyte while leaving behind many matrix components.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE. A C18 or other non-polar sorbent is often effective for retaining this compound while allowing polar interferences to be washed away. A well-optimized SPE protocol can significantly reduce matrix effects.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantification (LOQ) of the analytical method after dilution. For trace-level analysis, dilution may compromise the sensitivity of the assay.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, with a focus on problems related to matrix effects.
| Observed Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active Sites in the GC System: The polar ketone group of this compound can interact with active silanol groups in the injector liner or on the column. | - Replace the inlet liner with a new, deactivated liner.- Trim the first few centimeters of the analytical column.- Use a more inert GC column. |
| Matrix Contamination: Non-volatile matrix components have accumulated at the head of the column. | - Implement a more rigorous sample cleanup procedure (e.g., SPE).- Bake out the column at a high temperature (within its specified limits). | |
| Inconsistent Peak Areas (Poor Precision) | Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.- Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. |
| Inconsistent Sample Preparation: Variability in extraction efficiency between samples. | - Ensure consistent and precise execution of the sample preparation protocol.- Use an automated liquid handler for extractions if available. | |
| Low Analyte Recovery | Suboptimal Extraction Conditions: The chosen extraction solvent or SPE sorbent is not efficiently recovering this compound. | - Optimize the LLE solvent system or the SPE wash and elution steps.- Perform recovery experiments by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. |
| Analyte Loss During Evaporation: The analyte may be volatile and lost during the solvent evaporation step. | - Use a gentle stream of nitrogen for evaporation.- Avoid excessive heating during evaporation. | |
| High Background Noise | Insufficient Sample Cleanup: The sample extract contains a high level of co-eluting matrix components. | - Improve the selectivity of the sample preparation method (e.g., by optimizing the SPE wash steps).- Use a higher-resolution GC column to better separate the analyte from interferences. |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
Objective: To quantitatively assess the degree of matrix suppression or enhancement for this compound in a given biological matrix.
Methodology:
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., hexane) at a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a blank biological sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.
-
Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with the this compound standard to achieve the same final concentration as the neat standard solution (e.g., 100 ng/mL).
-
Analysis: Analyze both the neat standard solution and the post-extraction spiked sample by GC-MS.
-
Calculation: Calculate the matrix effect using the formula provided in FAQ 2.
Protocol 2: Sample Preparation of this compound from Human Plasma using LLE
Objective: To extract this compound from human plasma for GC-MS analysis, minimizing matrix effects.
Methodology:
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of a this compound-d4 internal standard solution (e.g., at 1 µg/mL in methanol).
-
Protein Precipitation & Extraction: Add 800 µL of hexane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 50 µL of hexane for GC-MS analysis.
Quantitative Data Summary
The following table presents representative validation data for a hypothetical GC-MS method for the quantification of this compound in human plasma, demonstrating the effectiveness of using a stable isotope-labeled internal standard to mitigate matrix effects.
| Validation Parameter | Without Internal Standard Correction | With this compound-d4 Internal Standard Correction |
| Linearity (r²) | 0.992 | 0.999 |
| Accuracy (% Bias) | -25% to +15% | -5% to +7% |
| Precision (%RSD) | < 20% | < 8% |
| Mean Recovery (%) | 85% | Not Applicable (corrected for recovery) |
| Matrix Effect (%) | 65% (Ion Suppression) | Not Applicable (compensated by IS) |
Visualizations
References
Method development for resolving co-eluting compounds with 9-Heptadecanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting compounds during the analysis of 9-Heptadecanone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in chromatographic analysis?
A1: Co-elution is a common issue in chromatography where two or more distinct compounds exit the chromatography column at the same time, resulting in a single, overlapping chromatographic peak.[1][2] This phenomenon is problematic because it prevents the accurate identification and quantification of the individual compounds within the peak.[2] In a system designed for separation, co-elution represents a critical failure that can compromise the validity of analytical results.[1]
Q2: How can I determine if my this compound peak is pure or co-eluting with an unknown compound?
A2: Detecting co-elution, especially when peaks overlap perfectly, requires looking beyond simple peak shape.[2]
-
Visual Inspection: The first sign of co-elution is often peak asymmetry, such as a "shoulder" (a sudden discontinuity on the side of the peak) or the appearance of two merged peaks.
-
Diode Array Detection (DAD/PDA) in HPLC: A DAD detector collects multiple UV-Vis spectra across the entire peak. If the peak is pure, all spectra will be identical. Variations in the spectra across the peak indicate the presence of more than one compound.
-
Mass Spectrometry (MS) in GC-MS or LC-MS: MS provides a second dimension of separation based on the mass-to-charge ratio (m/z) of the ionized compounds. By taking mass spectra at different points across the chromatographic peak (peak slicing) and comparing them, you can identify the presence of multiple compounds. If the mass spectral profiles shift, co-elution is highly likely.
Q3: What are the fundamental chromatographic parameters I can adjust to resolve co-eluting peaks?
A3: The resolution between two peaks is governed by three key factors: efficiency (N), selectivity (α), and capacity factor (k').
-
Efficiency (N): This relates to the narrowness of the peaks. It can be improved by using a longer column, a column packed with smaller particles, or by optimizing the flow rate.
-
Capacity Factor (k'): This describes how long a compound is retained on the column. In reversed-phase HPLC, for instance, you can increase the capacity factor by weakening the mobile phase (reducing the organic solvent percentage), giving the compounds more time to interact with the stationary phase and separate. An ideal k' is typically between 1 and 5.
-
Selectivity (α): This is a measure of the chemical "difference" the column and mobile phase see between two compounds. It is often the most powerful tool for improving resolution. Changing the stationary phase (column chemistry), the mobile phase composition (e.g., switching from acetonitrile to methanol in HPLC), or the temperature can significantly alter selectivity.
Q4: For analyzing a compound like this compound, should I start with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A4: this compound (C₁₇H₃₄O) is a relatively volatile and thermally stable long-chain ketone, making Gas Chromatography (GC), particularly GC-MS, an excellent first choice for analysis. HPLC can also be used, likely in a reversed-phase mode with a non-polar C18 or C8 column, but GC often provides better resolution and sensitivity for such compounds without the need for a chromophore (required for UV detection in HPLC).
Q5: My chromatogram shows a peak with a distinct "shoulder" at the retention time for this compound. What is my first troubleshooting step?
A5: A shoulder on a peak is a strong indicator of co-elution. Your first step is to confirm the presence of a second compound using a mass spectrometer if available. By examining the mass spectrum at the beginning, apex, and end of the peak, you can identify different ion fragments. If confirmed, the next step is to address the separation by modifying the method. For a GC method, the easiest and most effective first step is often to adjust the temperature program. Try decreasing the oven ramp rate (e.g., from 10 °C/min to 5 °C/min) to increase the time the compounds spend interacting with the stationary phase, which can often resolve closely eluting pairs.
Section 2: Troubleshooting Guides
This section provides systematic workflows for resolving co-elution issues involving this compound.
Guide 1: A Systematic Approach to Resolving Co-elution in GC-MS
This guide presents a logical workflow for troubleshooting and resolving co-eluting peaks when analyzing this compound with a GC-MS system.
References
Technical Support Center: Improving the Reproducibility of 9-Heptadecanone Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving 9-Heptadecanone.
FAQs: General Questions
Q1: What is this compound and what is its potential biological relevance?
This compound is a long-chain saturated ketone. While direct bioassay data for this compound is limited, research on structurally similar molecules, such as heptadecanoic acid, suggests potential biological activity. For instance, heptadecanoic acid has been shown to inhibit the proliferation of non-small cell lung cancer cells (PC-9) and suppress the PI3K/Akt signaling pathway, a key pathway in cancer cell growth and survival.[1][2] This suggests that this compound may have similar anti-cancer properties worth investigating.
Q2: Which cell lines are recommended for studying the bioactivity of this compound?
Based on studies with the related compound heptadecanoic acid, the PC-9 non-small cell lung cancer cell line is a relevant model to investigate the potential anti-proliferative effects of this compound.[1][2] Researchers may also consider other cancer cell lines where the PI3K/Akt pathway is known to be activated.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is a lipophilic compound with low solubility in aqueous media.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents for preparing a high-concentration stock solution.
-
Procedure:
-
Dissolve this compound in 100% DMSO or ethanol to a concentration of 10-50 mM.
-
To aid dissolution, you can gently warm the solution to 37°C and use sonication.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Important Consideration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guide: Common Issues in this compound Bioassays
| Issue | Potential Cause | Recommended Solution |
| Low or no observable bioactivity | Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate out of the culture medium at higher concentrations. | - Visually inspect wells for any signs of precipitation. - Perform a solubility test of this compound in your specific cell culture medium. - Consider using a lower concentration range or incorporating a solubilizing agent (e.g., BSA) in your assay medium. |
| Compound Instability: Long-chain ketones can be susceptible to degradation over long incubation periods. | - Minimize the exposure of the compound to light and air. - Prepare fresh dilutions from the stock solution for each experiment. - Consider shorter incubation times if experimentally feasible. | |
| Incorrect Solvent Concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells, masking the compound's true effect. | - Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. - Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically ≤ 0.5%). | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding. - Allow cells to settle evenly by leaving the plate at room temperature for 15-20 minutes before placing it in the incubator. |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. | - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile PBS or culture medium to create a humidity barrier. | |
| Incomplete Dissolution of Formazan Crystals (in MTT assays): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | - Ensure the solubilization buffer is added to all wells and mixed thoroughly. - Incubate the plate for a sufficient time to allow for complete dissolution, as recommended by the assay kit manufacturer. | |
| Unexpected dose-response curve (e.g., U-shaped) | Compound Interference with Assay Reagents: At high concentrations, this compound might directly interact with the assay reagents (e.g., MTT, resazurin), leading to a false signal. | - Run a cell-free control with this compound at the highest concentration to check for direct chemical reduction of the assay substrate. - Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo®). |
| Off-target Effects at High Concentrations: High concentrations of lipophilic compounds can disrupt cell membranes non-specifically. | - Use a narrower and lower concentration range to identify a specific biological effect. - Correlate viability data with morphological observations of the cells under a microscope. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for this compound
This protocol is adapted for determining the effect of this compound on the viability of PC-9 cells.
Materials:
-
PC-9 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed PC-9 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Western Blot for PI3K/Akt Pathway Analysis
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
PC-9 cells
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed PC-9 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) and the total protein levels.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data that researchers might expect to generate. These tables should be used as a reference for experimental design and data presentation.
Table 1: Hypothetical IC50 Values of this compound in Non-Small Cell Lung Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| PC-9 | 48 | 25.8 |
| PC-9 | 72 | 18.2 |
| A549 | 48 | 45.3 |
| A549 | 72 | 32.1 |
Table 2: Example Data for PI3K/Akt Pathway Protein Expression after this compound Treatment in PC-9 Cells (24-hour treatment)
| Treatment | p-Akt/Total Akt (Relative Fold Change) | p-mTOR/Total mTOR (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (18 µM) | 0.45 | 0.52 |
| This compound (36 µM) | 0.21 | 0.28 |
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Hypothesized Inhibition of PI3K/Akt Pathway.
References
Validation & Comparative
Comparative Antimicrobial Activity of 9-Heptadecanone and Other Ketones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of 9-Heptadecanone with other ketones, supported by available experimental data. This analysis aims to inform research and development efforts in the discovery of novel antimicrobial agents.
While specific quantitative data on the antimicrobial activity of pure this compound is limited in publicly available literature, its presence in plant extracts with known antimicrobial properties suggests its potential contribution to these effects. For instance, this compound has been identified as a component in extracts of Coccinia grandis and Calotropis procera, with the latter demonstrating synergistic antibacterial activity when combined with ampicillin against resistant strains of Staphylococcus aureus and Salmonella spp.
To provide a comparative framework, this guide presents data on structurally related long-chain ketones and other classes of ketones that have been evaluated for their antimicrobial efficacy.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of ketones is influenced by factors such as chain length, the position of the carbonyl group, and the presence of other functional groups. The following tables summarize the available quantitative data for ketones structurally related to this compound and other ketone classes.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Long-Chain 3,4-Epoxy-2-alkanones against Human Skin Pathogens
| Compound | Carbon Chain Length | Propionibacterium acnes MIC (µg/mL) | Pityrosporum ovale MIC (µg/mL) | Trichophyton mentagrophytes MIC (µg/mL) |
| 3,4-Epoxy-2-undecanone | C11 | 100 | 50 | 50 |
| 3,4-Epoxy-2-dodecanone | C12 | 100 | 50 | 25 |
| 3,4-Epoxy-2-tridecanone | C13 | 100 | 50 | 25 |
| 3,4-Epoxy-2-tetradecanone | C14 | 100 | 100 | 50 |
| 3,4-Epoxy-2-pentadecanone | C15 | 100 | >100 | 100 |
| 3,4-Epoxy-2-hexadecanone | C16 | >100 | >100 | >100 |
| 3,4-Epoxy-2-heptadecanone | C17 | >100 | >100 | >100 |
Data sourced from a study on the antimicrobial activity of long-chain 3,4-epoxy-2-alkanones.
Table 2: Minimum Inhibitory Concentration (MIC) of Other Ketones against Various Microorganisms
| Ketone Class | Compound Example | Microorganism | MIC (µg/mL) |
| Fused Mannich Ketones | 2-(morpholinomethyl)-1-indanone | Candida albicans | 6.25 |
| Keto-Alkyl-Pyridiniums | Compound A | Candida albicans | 4 |
| Aromatic Ketones | Acetanisole (4'-methoxyacetophenone) | Clostridium botulinum (vegetative cells) | 25 mM |
| Aliphatic Ketones | 3-Heptanone | Clostridium botulinum (spore germination) | 0.6 mM |
Data compiled from various studies on the antimicrobial properties of different ketone classes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial properties.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. For bacteria, this is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells. For fungi, a spore or yeast suspension is prepared and adjusted to a specific concentration (e.g., 1 x 10⁴ to 5 x 10⁴ cells/mL).
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound (e.g., this compound or other ketones) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth and inoculum without the test compound) and a negative control (broth only).
-
Incubation: The plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours. For fungi, incubation is typically at 35°C for 24-48 hours.
-
Determination of MIC: After incubation, the plates are examined visually or with a spectrophotometric reader for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the comparison of antimicrobial activity.
Validation of 9-Heptadecanone as a Specific Insect Semiochemical: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-Heptadecanone as a validated insect semiochemical, focusing on its role in the African stink ant, Paltothyreus tarsatus. While research specifically isolating this compound for comprehensive validation is limited, existing studies establish its function as a key component of the trail pheromone in this species. This guide compares its behavioral effects with other known semiochemicals in P. tarsatus and presents the available experimental data and methodologies.
Overview of this compound as a Semiochemical
This compound is a long-chain aliphatic ketone that has been identified as a crucial component of the trail pheromone in the ponerine ant, Paltothyreus tarsatus. Trail pheromones are essential for social insects, guiding nestmates to food sources and new nest locations. In P. tarsatus, this compound, in conjunction with other unidentified compounds from the sternal glands, elicits a trail-following response in worker ants that have been alerted by a successful forager.
Comparative Analysis of Semiochemicals in Paltothyreus tarsatus
To understand the specificity of this compound, it is essential to compare its function with other semiochemicals identified in P. tarsatus. The primary alarm pheromones of this species are dimethyl disulphide and dimethyl trisulphide, which are released from the mandibular glands.
Table 1: Comparison of Semiochemicals in Paltothyreus tarsatus
| Semiochemical | Glandular Source | Behavioral Response | Function |
| This compound | Sternal Glands | Trail-following | Recruitment, Foraging |
| Dimethyl Disulphide | Mandibular Glands | Alarm, Digging | Defense, Rescue |
| Dimethyl Trisulphide | Mandibular Glands | Alarm, Digging | Defense, Rescue |
Experimental Data and Protocols
Behavioral Assays: Trail-Following
Experimental Protocol:
The primary method to validate the function of this compound as a trail pheromone component is the trail-following bioassay.
-
Trail Creation: An artificial trail is created on a substrate (e.g., filter paper) using a solution of synthetic this compound in a volatile solvent (e.g., hexane). The solvent is allowed to evaporate, leaving the chemical trail.
-
Ant Stimulation: Forager ants are individually stimulated, often by presenting them with a food reward, to induce a recruitment state.
-
Observation: The stimulated ant is introduced to the artificial trail, and its behavior is observed and recorded. Key metrics include the distance the ant follows the trail, the duration of trail-following, and the speed of movement along the trail.
-
Control: A trail treated only with the solvent is used as a negative control to ensure that the observed behavior is a response to the chemical and not the solvent or any physical marks on the substrate.
Results:
Studies by Janssen, Hölldobler, and Bestmann have demonstrated that stimulated worker ants of P. tarsatus follow artificial trails of this compound, confirming its role as a trail pheromone component.[1] The complete pheromone blend likely contains other, yet unidentified, compounds that may enhance the trail-following response.
Chemical Analysis: Identification of Semiochemicals
Experimental Protocol:
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying the chemical components of insect glandular secretions.
-
Gland Dissection: The relevant glands (sternal and mandibular) are dissected from worker ants.
-
Extraction: The chemical constituents of the glands are extracted using a suitable organic solvent.
-
GC-MS Analysis: The extract is injected into a gas chromatograph, which separates the individual compounds. The separated compounds then enter a mass spectrometer, which provides a mass spectrum for each compound, allowing for its identification.
Results:
GC-MS analysis of the sternal gland secretions of P. tarsatus led to the identification of this compound as a component.[1] Similar analysis of the mandibular gland secretions identified dimethyl disulphide and dimethyl trisulphide as the major components of the alarm pheromone.
Visualizing Experimental Workflows and Logical Relationships
Diagram 1: Workflow for Validation of a Trail Pheromone
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 9-Heptadecanone Quantification
This guide offers an objective comparison of the primary analytical methods for the quantification of 9-Heptadecanone, a saturated ketone of interest in various fields of research. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to select and validate the most appropriate method for their applications. The two most powerful and commonly employed techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are detailed below.
Introduction to this compound Quantification
This compound (C₁₇H₃₄O) is a long-chain symmetrical ketone.[1] Accurate and reliable quantification of such molecules in complex biological matrices is crucial for metabolic studies, biomarker discovery, and pharmaceutical research. The choice of analytical methodology depends on factors like required sensitivity, selectivity, sample matrix, and throughput.[2] This guide focuses on GC-MS and LC-MS/MS, as they are considered gold standards for the quantitative analysis of small molecules in biological samples.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique that separates volatile and semi-volatile compounds in the gas phase followed by detection and quantification using a mass spectrometer.[4] For non-volatile compounds like long-chain ketones, derivatization is often required to increase their volatility.
Experimental Protocol: GC-MS
This protocol is a representative methodology for the analysis of ketones, adapted from standard practices for similar compounds.
-
Sample Preparation & Extraction:
-
For biological samples (e.g., plasma, serum), perform a protein precipitation step by adding a solvent like acetonitrile.
-
Conduct a liquid-liquid extraction (LLE) using a non-polar solvent such as hexane or a mixture of hexane and isopropanol to isolate lipids and other non-polar compounds, including this compound.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas.
-
-
Derivatization (if necessary):
-
While some ketones can be analyzed directly, derivatization can improve chromatographic properties. For ketones, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be performed to create a more stable and detectable derivative. However, for GC-MS, increasing volatility is key. Silylation is a common approach for compounds with active hydrogens, though for a simple ketone, direct analysis is often feasible.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent GC system or equivalent.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.250 mm x 0.25 µm), is typically suitable.
-
Injector: Splitless mode, with an injector temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: 5-10 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-500) for initial identification. For quantification, Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
-
-
-
Quantification:
-
Create a calibration curve using standards of known this compound concentrations.
-
Quantify the analyte in samples by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that separates compounds in the liquid phase before their detection by a tandem mass spectrometer. It is particularly advantageous for analyzing compounds that are not easily volatilized, often eliminating the need for derivatization.
Experimental Protocol: LC-MS/MS
This protocol is a representative methodology based on established practices for the analysis of small molecules and ketones in biological matrices.
-
Sample Preparation & Extraction:
-
Perform protein precipitation on the biological sample (e.g., 100 µL of serum) with a solvent such as acetonitrile (e.g., 500 µL).
-
Centrifuge the sample to pellet the precipitated proteins.
-
The resulting supernatant can often be directly injected, or it can be evaporated and reconstituted in the mobile phase to concentrate the analyte.
-
-
LC Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: A C18 reverse-phase column (e.g., 15 cm × 4.6 mm × 3 µm) is commonly used.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.5 - 1 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
MS/MS Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for ketones.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound, providing excellent specificity.
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of the specific MRM transition in the sample to a calibration curve prepared from standards. An isotopically labeled internal standard is highly recommended.
-
Data Presentation: Comparative Performance
The selection of an analytical method is driven by its performance characteristics. The table below summarizes the typical performance of GC-MS and LC-MS/MS for the quantification of small organic molecules like ketones.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | Typically >0.990 | Consistently >0.99 |
| Accuracy (% Recovery) | Generally >90% | 85% - 115% is common |
| Precision (RSD %) | <10% | <10% for inter-day precision, <5% for intra-day |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range | Low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range | Often in the high pg/mL to low ng/mL range |
| Specificity | Good, based on retention time and mass spectrum. | Very high, based on retention time and specific MRM transitions. |
| Derivatization | Often required for non-volatile compounds. | Generally not required. |
Mandatory Visualization
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language to illustrate key processes in method validation and execution.
References
Confirming the Structure of Isolated 9-Heptadecanone Using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structure elucidation of isolated compounds is a cornerstone of chemical and pharmaceutical research. For a seemingly simple, symmetrical long-chain aliphatic ketone like 9-heptadecanone, one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can leave ambiguities, especially concerning the precise position of the carbonyl group. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for definitively confirming the molecular structure by revealing through-bond correlations between nuclei.
This guide provides a comparative framework for utilizing 2D NMR to confirm the structure of this compound. It contrasts the expected 2D NMR data for this compound with that of a potential isomeric alternative, 8-heptadecanone, and furnishes detailed experimental protocols for data acquisition.
Predicted 2D NMR Correlation Data
The following tables summarize the predicted chemical shifts and key 2D NMR correlations for this compound. Due to the symmetry of this compound, several signals in both the ¹H and ¹³C NMR spectra will overlap, making 2D NMR crucial for unambiguous assignment. In contrast, an unsymmetrical isomer like 8-heptadecanone would present a more complex spectrum with unique signals for each carbon and proton environment.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations for this compound
| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Proton Position | Predicted ¹H Shift (ppm) | Key HSQC Correlation |
| C9 (C=O) | ~211 | - | - | None |
| C8, C10 | ~42 | H8, H10 | ~2.4 (t) | C8-H8, C10-H10 |
| C7, C11 | ~24 | H7, H11 | ~1.5-1.6 (m) | C7-H7, C11-H11 |
| C2-C6, C12-C16 | ~22-32 | H2-H6, H12-H16 | ~1.2-1.4 (m) | C(n)-H(n) |
| C1, C17 | ~14 | H1, H17 | ~0.9 (t) | C1-H1, C17-H17 |
Table 2: Key Predicted COSY and HMBC Correlations for this compound
| Proton | Key COSY Correlations (³JHH) | Key HMBC Correlations (²JCH, ³JCH) |
| H8, H10 (~2.4 ppm) | H7, H11 (~1.5-1.6 ppm) | C9 , C7, C11 |
| H7, H11 (~1.5-1.6 ppm) | H8, H10 (~2.4 ppm), H6, H12 (~1.2-1.4 ppm) | C8, C10, C6, C12 |
| H1, H17 (~0.9 ppm) | H2, H16 (~1.2-1.4 ppm) | C2, C16 |
The critical HMBC correlation for confirming the 9-position of the carbonyl is the correlation from the α-protons (H8 and H10) to the carbonyl carbon (C9).
Comparison with an Isomeric Alternative: 8-Heptadecanone
To highlight the discerning power of 2D NMR, let's consider the expected data for a structural isomer, 8-heptadecanone.
Table 3: Predicted ¹H and ¹³C Chemical Shifts for 8-Heptadecanone
| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Proton Position | Predicted ¹H Shift (ppm) |
| C8 (C=O) | ~211 | - | - |
| C7 | ~42 | H7 | ~2.4 (t) |
| C9 | ~42 | H9 | ~2.4 (t) |
| C6 | ~24 | H6 | ~1.5-1.6 (m) |
| C10 | ~24 | H10 | ~1.5-1.6 (m) |
| C2-C5, C11-C16 | ~22-32 | H2-H5, H11-H16 | ~1.2-1.4 (m) |
| C1, C17 | ~14 | H1, H17 | ~0.9 (t) |
Table 4: Key Differentiating HMBC Correlations for 8-Heptadecanone
| Proton | Key HMBC Correlations to Carbonyl (C8) |
| H7 (~2.4 ppm) | C8 |
| H9 (~2.4 ppm) | C8 |
In 8-heptadecanone, two distinct triplets at approximately 2.4 ppm (from the H7 and H9 methylene groups) would both show an HMBC correlation to the single carbonyl carbon at C8. This contrasts with this compound, where only one set of equivalent α-protons would show this key correlation.
Experimental Protocols
Sample Preparation: Dissolve approximately 10-20 mg of the isolated this compound in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
1. ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 2 s
2. ¹³C NMR:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans: 1024
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
3. COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Increments: 256 in F1
-
Number of Scans: 8
-
Spectral Width: Same as ¹H NMR in both dimensions
4. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Increments: 256 in F1
-
Number of Scans: 16
-
¹³C Spectral Width: 0-220 ppm
-
¹JCH Coupling Constant: Optimized for ~145 Hz
5. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Increments: 256 in F1
-
Number of Scans: 32
-
¹³C Spectral Width: 0-220 ppm
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz
Visualizing the Confirmation Workflow and Key Correlations
The following diagrams illustrate the logical workflow for structure confirmation and the key 2D NMR correlations expected for this compound.
Caption: Workflow for 2D NMR-based structure confirmation.
Caption: Key COSY and HMBC correlations for this compound.
By systematically acquiring and analyzing COSY, HSQC, and particularly HMBC data, researchers can confidently assemble the carbon skeleton and unequivocally pinpoint the location of the carbonyl group, thereby confirming the structure of isolated this compound and distinguishing it from its isomers.
Comparative Analysis of Pheromonal Activity: 9-Heptadecanone and Its Analogs in Insect Communication
A comprehensive review of the existing literature reveals a notable scarcity of direct comparative studies on the pheromonal activity of 9-Heptadecanone. However, research into analogous long-chain methyl ketones, particularly in the German cockroach (Blattella germanica), provides valuable insights into the structure-activity relationships of these compounds as contact sex pheromones. This guide synthesizes the available data, outlines key experimental methodologies, and presents a comparative analysis based on the activity of analogous compounds.
Introduction to Ketone Pheromones
Ketones represent a significant class of insect pheromones, involved in a variety of behaviors including sexual communication, aggregation, and alarm signaling.[1][2] These compounds are often long-chain aliphatic molecules, with the position of the carbonyl group and any branching of the carbon chain playing a crucial role in their biological activity and species-specificity.[3] The biosynthesis of these ketone pheromones is often linked to the metabolism of cuticular hydrocarbons, which are themselves important in insect communication.[4]
Pheromonal Activity of this compound Analogs in Blattella germanica
While direct data on this compound is limited, studies on the German cockroach (Blattella germanica) have identified long-chain dimethyl ketones as key components of the female's contact sex pheromone. These compounds elicit a characteristic wing-raising and courtship display in males upon antennal contact.[5]
Research has identified two key active analogs: 3,11-dimethylnonacosan-2-one (a C29 methyl ketone) and 3,11-dimethylheptacosan-2-one (a C27 methyl ketone). Bioassays have demonstrated a clear dose-dependent response to these compounds.
Comparative Behavioral Response
The following table summarizes the dose-response relationship for two analogs of this compound in eliciting a full wing-raising response in male German cockroaches. The data indicates that the C29 analog is more potent, requiring a lower dose to elicit a similar behavioral response compared to the C27 analog.
| Compound | Dose (µg) | % Male Response (Full Wing-Raising) |
| 3,11-dimethylnonacosan-2-one (C29 analog) | 0.1 | ~20% |
| 1.0 | ~60% | |
| 10.0 | ~85% | |
| 3,11-dimethylheptacosan-2-one (C27 analog) | 0.1 | ~10% |
| 1.0 | ~30% | |
| 10.0 | ~65% | |
| Control (Solvent only) | - | <5% |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Experimental Protocols
The study of insect pheromones relies on a combination of electrophysiological and behavioral bioassays to determine the activity of specific compounds.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to a volatile stimulus. It provides a measure of the overall olfactory receptor neuron activity and is a primary method for screening compounds for pheromonal activity.
Detailed EAG Protocol:
-
Insect Preparation: An adult insect is immobilized, often by chilling or restraining in a tube. One antenna is carefully excised at the base.
-
Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode makes contact with the distal end of the antenna, while the reference electrode is inserted into the base of the antenna or the insect's head.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The test compound, dissolved in a solvent and applied to filter paper, is introduced into the airstream as a pulse.
-
Data Recording and Analysis: The change in electrical potential across the antenna upon stimulation is amplified and recorded. The amplitude of the EAG response is proportional to the number of olfactory neurons that are stimulated.
Behavioral Bioassays
Behavioral assays are essential to confirm the biological relevance of a compound that elicits an EAG response. These assays are designed to observe and quantify a specific behavioral response to the test compound.
Contact Pheromone Bioassay (for B. germanica):
-
Insect Rearing and Selection: Male cockroaches are reared in isolation to ensure sexual receptivity and naivety.
-
Pheromone Application: A precise amount of the test compound, dissolved in a solvent, is applied to a glass rod or a surrogate object. A control object is treated with the solvent alone.
-
Behavioral Observation: A single male cockroach is introduced into an arena with the treated object. The male's behavior is observed for a set period, and specific actions, such as antennal contact, wing-raising, and attempted copulation, are recorded.
-
Data Analysis: The percentage of males exhibiting the full courtship display in response to the test compound is calculated and compared to the control group. A dose-response curve can be generated by testing a range of concentrations.
Pheromone Biosynthesis and Signaling
The biosynthesis of methyl ketone pheromones in the German cockroach is believed to originate from cuticular hydrocarbons. A specific enzyme system, likely a cytochrome P450 monooxygenase, is thought to hydroxylate the long-chain alkane at the 2-position, which is then oxidized to the corresponding methyl ketone.
Conclusion and Future Directions
The available evidence strongly suggests that long-chain methyl ketones, which are structural analogs of this compound, play a crucial role as contact sex pheromones in at least some insect species. The pheromonal activity is dependent on both the chain length and the presence and position of methyl branches.
To provide a more direct comparative study of this compound, future research should focus on:
-
Screening of this compound: Conducting EAG and behavioral bioassays with this compound and its straight-chain and branched analogs across a range of insect species, particularly those known to use ketone pheromones (e.g., stored-product pests, cockroaches).
-
Structure-Activity Relationship Studies: Systematically modifying the structure of this compound (e.g., varying chain length, position of the carbonyl group, adding methyl branches) and evaluating the impact on pheromonal activity to build a comprehensive structure-activity relationship profile.
-
Identification in Natural Systems: Utilizing techniques like gas chromatography-mass spectrometry (GC-MS) to analyze the cuticular extracts of various insect species to determine if this compound or its close analogs are naturally produced.
By pursuing these research avenues, a clearer and more complete understanding of the pheromonal activity of this compound and its potential applications in pest management can be achieved.
References
- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of synthetic pheromone components in sex communication of click beetles (Coleoptera, Elateridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and endocrine control of the production of the German cockroach sex pheromone 3,11-dimethylnonacosan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
Unraveling the Metabolic Significance of 9-Heptadecanone: A Comparative Metabolomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the metabolic pathways involving 9-Heptadecanone, a long-chain aliphatic ketone. While direct comparative metabolomics studies on this compound are not extensively available in public literature, this document synthesizes information on related metabolic processes to offer a plausible pathway and a template for experimental analysis. By examining the metabolism of odd-chain fatty acids, we can infer the metabolic context of this compound and propose experimental designs for its investigation.
Hypothesized Metabolic Pathway of this compound
This compound is understood to be biochemically linked to the metabolism of heptadecanoic acid (C17:0), an odd-chain saturated fatty acid.[1][2] Its formation likely involves enzymatic processes that are part of broader fatty acid metabolism. The pathway can be conceptualized as originating from the more common even-chain fatty acids, undergoing chain-shortening through α-oxidation, followed by further breakdown via β-oxidation, and potential conversion to this compound.
Two primary routes can lead to the formation of the precursor, heptadecanoic acid:
-
Dietary Intake: Heptadecanoic acid is found in dairy products and ruminant fats.[2]
-
Endogenous Synthesis: There is evidence for the endogenous production of C17:0 from stearic acid (C18:0) via α-oxidation, a process that removes a single carbon atom from the carboxylic end of a fatty acid.[3]
Once heptadecanoic acid is present, it can be activated to Heptadecanoyl-CoA and subsequently undergo oxidation to form this compound, likely through the action of an oxidase enzyme.
Below is a diagram illustrating the hypothesized metabolic pathway leading to this compound.
Comparative Metabolomics Data: A Hypothetical Scenario
To illustrate how this compound might feature in a comparative metabolomics study, the following table presents hypothetical data. This scenario compares the metabolite profiles of a standard cell culture (Control) with a culture supplemented with stearic acid to induce the endogenous production of odd-chain fatty acids and their derivatives (Stearic Acid Supplemented). The data are presented as relative abundance changes.
| Metabolite | Chemical Class | Control (Relative Abundance) | Stearic Acid Supplemented (Relative Abundance) | Fold Change | Putative Pathway Involvement |
| Stearic Acid (C18:0) | Saturated Fatty Acid | 1.00 | 5.20 | 5.20 | Precursor |
| Heptadecanoic Acid (C17:0) | Odd-Chain Fatty Acid | 1.00 | 3.50 | 3.50 | α-Oxidation Product |
| This compound | Ketone | 1.00 | 2.80 | 2.80 | Oxidation Product of C17:0 |
| Propionyl-CoA | Acyl-CoA | 1.00 | 2.10 | 2.10 | β-Oxidation of Odd-Chain Fatty Acids |
| Succinyl-CoA | TCA Cycle Intermediate | 1.00 | 1.80 | 1.80 | Anaplerosis from Propionyl-CoA |
| Palmitic Acid (C16:0) | Saturated Fatty Acid | 1.00 | 1.10 | 1.10 | Even-Chain Fatty Acid Metabolism |
| Acetyl-CoA | Acyl-CoA | 1.00 | 1.30 | 1.30 | β-Oxidation of Fatty Acids |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocol for Comparative Metabolomics Analysis
This section outlines a representative protocol for a comparative metabolomics study to identify and quantify this compound and related metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for analyzing volatile and semi-volatile organic compounds.
Objective: To compare the metabolic profiles of two experimental groups and identify significant changes in metabolites, including this compound.
1. Sample Preparation
-
Metabolite Extraction:
-
Homogenize 50 mg of biological tissue or cell pellet in 1 mL of a cold (-20°C) extraction solvent mixture of methanol, chloroform, and water (2:1:1 v/v/v).
-
Vortex the mixture for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.
-
Carefully collect the upper aqueous (polar) and lower organic (non-polar) layers into separate tubes. This compound, being a long-chain ketone, will primarily be in the organic phase.
-
Dry the extracts completely using a vacuum centrifuge or under a gentle stream of nitrogen.
-
-
Derivatization: To increase the volatility of the metabolites for GC-MS analysis, a two-step derivatization is required.[4]
-
Methoxyamination: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 45 minutes. This step protects carbonyl groups.
-
Silylation: Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step derivatizes hydroxyl, carboxyl, and amine groups.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 280°C at a rate of 5°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Scan Rate: 2 scans/second.
-
3. Data Processing and Analysis
-
Peak Identification and Quantification: Process the raw GC-MS data using software such as Agilent MassHunter or open-source tools like MZmine. Identify metabolites by comparing their mass spectra and retention times to a spectral library (e.g., NIST, Wiley).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly different between the experimental groups. Multivariate analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), can be used to visualize the overall differences in the metabolic profiles.
Below is a workflow diagram for the described experimental protocol.
Conclusion
While this compound remains a less-studied metabolite, its connection to odd-chain fatty acid metabolism provides a strong basis for future research. The methodologies and comparative frameworks presented in this guide offer a starting point for researchers to design experiments aimed at elucidating the biological roles of this compound. By applying established metabolomics techniques, the scientific community can begin to fill the knowledge gap surrounding this and other long-chain ketones, potentially uncovering new biomarkers and therapeutic targets.
References
Safety Operating Guide
Personal protective equipment for handling 9-Heptadecanone
Essential Safety and Handling Guide for 9-Heptadecanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 540-08-9). It is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this compound.
Hazard Identification and Safety Summary
This compound is a solid, crystalline powder that presents moderate hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as an irritant.[1] Adherence to the safety protocols outlined below is critical to mitigate risks.
GHS Hazard Classification: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
-
S22: Do not breathe dust.
-
S24/25: Avoid contact with skin and eyes.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C17H34O | |
| Molecular Weight | 254.45 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 51-53 °C | |
| Boiling Point | 250-253 °C | |
| Water Solubility | Insoluble | |
| Solubility in Other Solvents | Soluble in toluene |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against dust particles and potential splashes causing serious eye irritation. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust and prevent respiratory irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
4.1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition as it is a flammable liquid when heated.
4.2. Handling and Use:
-
Ensure an eyewash station and safety shower are readily accessible.
-
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
When weighing, use a balance inside the fume hood or an enclosure to contain dust.
-
Avoid creating dust. Use a spatula for transferring the powder. Do not pour directly from the bottle.
-
Keep containers closed when not in use to prevent accidental spillage.
-
After handling, decontaminate the work surface using a wet cleaning method or a HEPA vacuum.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
4.3. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move to fresh air. If experiencing respiratory symptoms, call a poison center or doctor.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.
5.1. Waste Categorization:
-
Solid Waste: Unused or waste this compound is considered non-halogenated organic solid waste.
-
Contaminated Materials: Used gloves, weighing paper, and other disposable materials contaminated with this compound should be treated as hazardous waste.
5.2. Disposal Procedure:
-
Solid this compound:
-
Collect in a designated, properly labeled, and sealed container for non-halogenated organic solids.
-
Do not mix with other waste categories.
-
-
Contaminated Materials:
-
Place all contaminated disposable items in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Solutions of this compound:
-
If dissolved in a non-halogenated solvent, collect the waste in a designated container for non-halogenated organic liquid waste.
-
The container must be clearly labeled with "Waste," the chemical name, and the solvent used.
-
Do not dispose of down the drain.
-
-
Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
